molecular formula C25H21F2NO4 B8179365 (2R)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

(2R)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Cat. No.: B8179365
M. Wt: 437.4 g/mol
InChI Key: LKQNPTJSKHQTCZ-JOCHJYFZSA-N
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Description

(2R)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a useful research compound. Its molecular formula is C25H21F2NO4 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
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Biological Activity

(2R)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

  • Molecular Formula : C23H22F2N2O4
  • Molecular Weight : 426.43 g/mol
  • CAS Number : 2648920-38-9

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) group may enhance the compound's ability to interact with bacterial cell membranes, potentially inhibiting growth. A study demonstrated that derivatives of fluorenes displayed significant antibacterial and antifungal activities against several pathogens, suggesting a promising avenue for developing new antibiotics .

2. Anticancer Activity

Studies have shown that related compounds can exhibit cytotoxic effects on cancer cell lines. For instance, a series of fluorenes were tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, revealing that many derivatives exhibited potent activity compared to standard chemotherapy agents like 5-fluorouracil . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : Molecular docking studies suggest that the compound may bind to specific active sites on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Modulation of Pathways : The compound may modulate various cellular pathways by interacting with proteins and altering their functions.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityFindings
1Fmoc-D-Ala-OHAntimicrobialInhibited growth of E. coli and S. aureus at low concentrations.
2Fmoc-L-Phe-OHAnticancerInduced apoptosis in MCF-7 cells through caspase activation.
3Fmoc-D-Val-OHCytotoxicityShowed significant cytotoxicity against A-549 cells compared to control.

Research Findings

Recent research has highlighted the potential applications of this compound in drug development:

  • Peptide Synthesis : Its role as a protected amino acid makes it valuable for synthesizing peptides and proteins.
  • Therapeutic Applications : Compounds structurally similar to this one are being explored for their therapeutic potential in treating infections and cancers .

Properties

IUPAC Name

(2R)-4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNPTJSKHQTCZ-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C(=CC=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.